N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a methanesulfonylphenyl group, and a morpholine-2-carboxamide moiety
Properties
Molecular Formula |
C15H20N2O4S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-methylsulfonylphenyl)morpholine-2-carboxamide |
InChI |
InChI=1S/C15H20N2O4S/c1-22(19,20)13-6-4-12(5-7-13)17-8-9-21-14(10-17)15(18)16-11-2-3-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,16,18) |
InChI Key |
CBAXWQNVOCQAEB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the following steps:
Formation of the cyclopropyl intermediate: This step involves the cyclopropanation of an appropriate precursor using reagents such as diazomethane or cyclopropylcarbene.
Introduction of the methanesulfonylphenyl group: This step typically involves a sulfonation reaction using methanesulfonyl chloride and a suitable base.
Formation of the morpholine-2-carboxamide moiety: This step involves the reaction of the intermediate with morpholine and a carboxylating agent such as phosgene or carbon dioxide.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins .
Comparison with Similar Compounds
N-cyclopropyl-4-(4-methanesulfonylphenyl)morpholine-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-6-(ethanesulfonyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: This compound shares the cyclopropyl and methanesulfonyl groups but differs in its core structure, which includes a benzoxazine moiety.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound also contains a cyclopropyl group and a morpholine moiety but has a quinazoline core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
